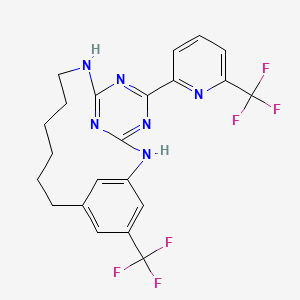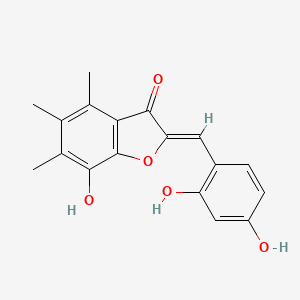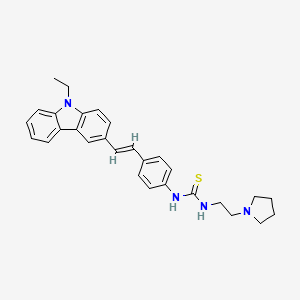
A|A1 C42 aggregation inhibitor 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A|A1 C42 aggregation inhibitor 1 is a compound designed to inhibit the aggregation of amyloid-β (1-42) peptides. Amyloid-β (1-42) is a major component of senile plaques found in the brains of patients with Alzheimer’s disease. The inhibition of amyloid-β aggregation is a promising therapeutic strategy for treating neurodegenerative diseases such as Alzheimer’s.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of A|A1 C42 aggregation inhibitor 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical applications.
化学反应分析
Types of Reactions
A|A1 C42 aggregation inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products may include oxidized or reduced derivatives, as well as substituted compounds with different functional groups.
科学研究应用
A|A1 C42 aggregation inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the mechanisms of amyloid-β aggregation and to develop new inhibitors.
Biology: Researchers use the compound to study the biological effects of amyloid-β aggregation and its role in neurodegenerative diseases.
Medicine: this compound is being investigated as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases.
作用机制
A|A1 C42 aggregation inhibitor 1 exerts its effects by binding to specific sites on the amyloid-β (1-42) peptide, preventing its aggregation into fibrils. The compound interacts with key hydrophobic regions of the peptide, stabilizing its monomeric form and inhibiting the formation of toxic oligomers and fibrils. This mechanism of action involves multiple molecular targets and pathways, including the disruption of interchain interactions and the stabilization of the peptide’s native conformation.
相似化合物的比较
A|A1 C42 aggregation inhibitor 1 is unique in its ability to specifically target amyloid-β (1-42) aggregation. Similar compounds include:
Resveratrol: A natural polyphenol that inhibits amyloid-β aggregation through π–π stacking interactions.
Epigallocatechin-3-gallate (EGCG): A green tea polyphenol that inhibits amyloid-β aggregation through hydrophobic, π–π stacking, and hydrogen-bonding interactions.
Bexarotene: A small molecule that delays amyloid-β aggregation by inhibiting primary and secondary pathways.
Compared to these compounds, this compound offers a unique combination of binding specificity and inhibitory potency, making it a promising candidate for therapeutic development.
属性
分子式 |
C29H32N4S |
|---|---|
分子量 |
468.7 g/mol |
IUPAC 名称 |
1-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]-3-(2-pyrrolidin-1-ylethyl)thiourea |
InChI |
InChI=1S/C29H32N4S/c1-2-33-27-8-4-3-7-25(27)26-21-23(13-16-28(26)33)10-9-22-11-14-24(15-12-22)31-29(34)30-17-20-32-18-5-6-19-32/h3-4,7-16,21H,2,5-6,17-20H2,1H3,(H2,30,31,34)/b10-9+ |
InChI 键 |
QWKCJRVELMKAKZ-MDZDMXLPSA-N |
手性 SMILES |
CCN1C2=C(C=C(C=C2)/C=C/C3=CC=C(C=C3)NC(=S)NCCN4CCCC4)C5=CC=CC=C51 |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)NC(=S)NCCN4CCCC4)C5=CC=CC=C51 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-Methoxyphenyl)methyl]adenosine](/img/structure/B12400959.png)
![Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate](/img/structure/B12400966.png)

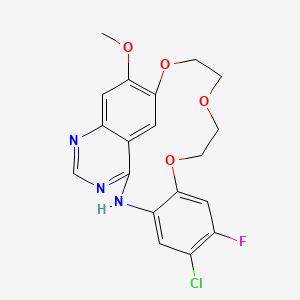
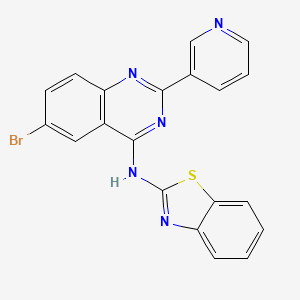
![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)
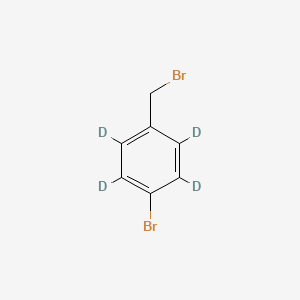
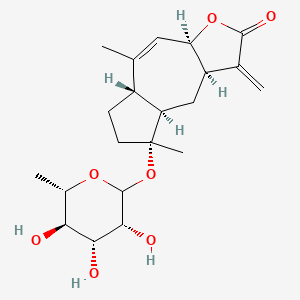

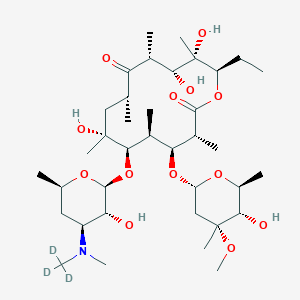
![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)

